N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide is a compound that has garnered attention in various fields of scientific research. This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, and a triazole ring, which is often utilized in medicinal chemistry for its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with triazole derivatives in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated synthesis platforms can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, facilitating electron transfer processes. The triazole ring can interact with various enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Known for its photophysical properties and used in optoelectronic applications.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Utilized in the synthesis of polymers and as a photodynamic therapy agent.
4,4′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Employed in the construction of covalent triazine frameworks for sensing and imaging.
Uniqueness
N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide stands out due to its combination of the benzo[c][1,2,5]thiadiazole core and the triazole ring, which imparts unique electronic and bioactive properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8N6OS |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
N-(4,7-dihydro-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C9H8N6OS/c16-9(8-10-4-11-13-8)12-5-2-1-3-6-7(5)15-17-14-6/h1-2,4-5H,3H2,(H,12,16)(H,10,11,13) |
InChI Key |
JUEMITCIKHJTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=NSN=C21)NC(=O)C3=NC=NN3 |
Origin of Product |
United States |
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